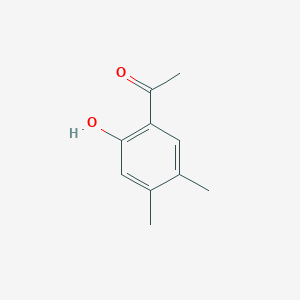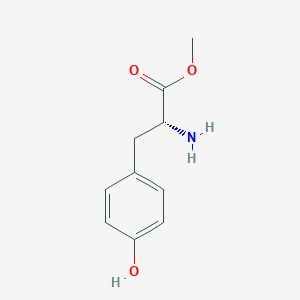![molecular formula C8H8BrN B128384 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 158331-18-1](/img/structure/B128384.png)
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Vue d'ensemble
Description
“3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the molecular formula C8H8BrN . It is a solid substance .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are related to “3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine”, has been achieved through a manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water .
Molecular Structure Analysis
The molecular structure of “3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine” is characterized by a cyclopenta[b]pyridine core with a bromine atom attached to the 3-position . In the solid state, molecules of related compounds form centrosymmetric dimers due to intermolecular hydrogen bonds .
Chemical Reactions Analysis
The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .
Physical And Chemical Properties Analysis
The molecular weight of “3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine” is 198.06 g/mol . It has a topological polar surface area of 12.9 Ų . The compound is a solid at room temperature .
Applications De Recherche Scientifique
Hypoglycemic Activity
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: derivatives have been identified to exhibit hypoglycemic activity . This suggests potential applications in the development of new treatments for diabetes, where these compounds could be used to lower blood sugar levels.
Calcium Channel Antagonism
These derivatives also act as antagonists of calcium channels . This property is significant for cardiovascular research, as calcium channel blockers are used to treat various conditions such as hypertension and angina.
Fluorescent Probes
The compound’s derivatives serve as fluorescent probes . In biochemical research, fluorescent probes are vital tools for visualizing and tracking biological processes, which can be crucial in understanding cellular functions and disease mechanisms.
Protein Kinase Inhibition
Another application is the inhibition of protein kinase FGFR1 . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their inhibitors are valuable in cancer therapy as they can regulate cell functions.
Organic Synthesis
The multicomponent synthesis involving 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine leads to the formation of various heterocyclic compounds . These reactions are fundamental in organic chemistry for creating complex molecules with potential pharmaceutical applications.
X-ray Structural Analysis
The structure of heterocycles based on this compound has been studied using X-ray structural analysis . This application is crucial in material science and drug design, providing insights into molecular geometry and electronic structure.
Alkylating Agent Reaction
In synthetic chemistry, the compound reacts with alkylating agents to produce thioesters . This reaction is part of a broader synthesis process that can lead to the creation of new molecules with therapeutic properties.
Intermediate for Antibiotics
Lastly, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of cefpirome , an antibiotic used in the treatment of severe bacterial infections.
Mécanisme D'action
Mode of Action
It’s known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
It’s known that the compound is synthesized through a cyclocondensation reaction , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19806) suggests that it may have good bioavailability
Result of Action
One study suggests that derivatives of the compound may be used as inhibitors for carbon steel corrosion
Action Environment
It’s known that the compound is stable at room temperature in an inert atmosphere , suggesting that it may be sensitive to certain environmental conditions.
Propriétés
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSQPREWBGRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467965 | |
| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
CAS RN |
158331-18-1 | |
| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


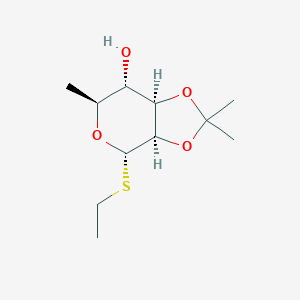
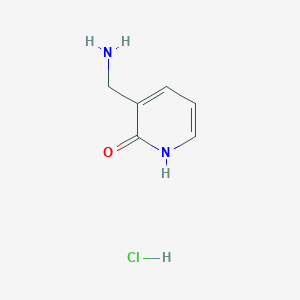

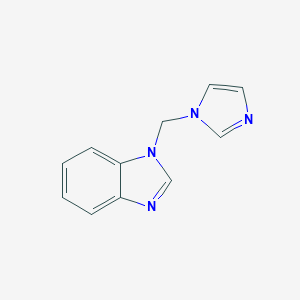
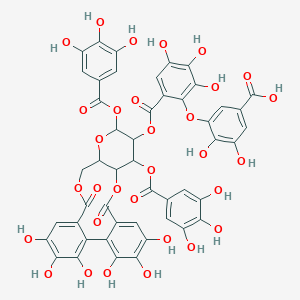
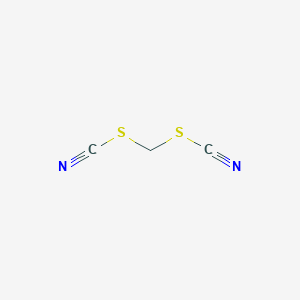
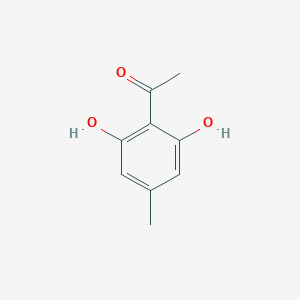
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
